

commercial availability of high-purity Hafnium(IV) n-butoxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hafnium(IV) n-butoxide*

Cat. No.: *B8232425*

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of High-Purity **Hafnium(IV) n-butoxide**

Introduction

Hafnium(IV) n-butoxide, with the chemical formula $C_{16}H_{36}HfO_4$ and CAS Number 22411-22-9, is a metal-organic precursor of significant interest in the fields of materials science and semiconductor manufacturing.^[1] Its primary utility lies in its role as a volatile source of hafnium for the deposition of hafnium oxide (HfO_2) thin films. These films are critical components in modern electronics, serving as high-k dielectric materials that enable the continued miniaturization of transistors in advanced integrated circuits.^{[2][3][4][5]}

The transition from traditional silicon dioxide to high-k dielectrics like HfO_2 was a pivotal moment in semiconductor technology, allowing for the creation of smaller, faster, and more power-efficient devices.^{[3][4][5]} The quality of the precursor material directly impacts the performance and reliability of these devices, making the commercial availability of high-purity **Hafnium(IV) n-butoxide** a subject of critical importance for researchers and engineers. This guide provides a comprehensive overview of the commercial landscape, purification and characterization protocols, and essential handling considerations for this key chemical precursor.

Part 1: The Commercial Landscape and Supplier Analysis

The market for **Hafnium(IV) n-butoxide** is intrinsically linked to the demand for advanced semiconductor devices.[2][3] As the industry pushes towards smaller manufacturing nodes, the requirement for exceptionally pure deposition precursors has intensified.[5][6] It is important to note that hafnium itself is not mined directly but is obtained as a co-product from the refining of zirconium, making the supply chain for hafnium compounds inherently complex.[6]

Leading Commercial Suppliers

A number of specialized chemical manufacturers supply **Hafnium(IV) n-butoxide** for research and industrial applications. While many distributors exist, sourcing from primary manufacturers is often preferable for ensuring batch consistency and accessing detailed analytical data. Key suppliers in this space include:

- Sigma-Aldrich (Merck): A major supplier offering various grades for research and development.[7]
- American Elements: Produces a wide range of hafnium compounds and can provide high-purity and custom-specified materials.[8]
- Gelest, Inc.: Specializes in silicones, organosilanes, and metal-organics for advanced technology sectors.[9][10]
- Ereztech LLC: Focuses on organometallic and inorganic precursors for ALD, CVD, and other material science applications.[1]
- Strem Chemicals: Known for providing high-purity inorganic and organometallic chemicals for research.[11][12]

Purity Grades and Commercial Specifications

The term "high-purity" can be subjective and varies between suppliers. For applications in electronics, metallic purity is paramount, with particular attention paid to zirconium (Zr) content, an element chemically similar to hafnium and its most common impurity. The specifications below represent typical offerings and highlight the importance of verifying purity for the intended application.

Supplier	Product Identifier	Stated Purity	Form	Key Considerations
Sigma-Aldrich	667943	99%	Liquid	Purity statement often excludes zirconium content, which can be up to 1%. [7]
American Elements	Hafnium(IV) n-butoxide	Research & custom grades	Liquid	Offers production to various standards, including high-purity grades. [8]
Gelest, Inc.	AKH325.1	>95%	Liquid	Contains a notable percentage of Zirconium n-butoxide (<3%). [10]
Ereztech LLC	HF1229	99% (Assay)	Liquid	Provides detailed safety and handling information. [1]

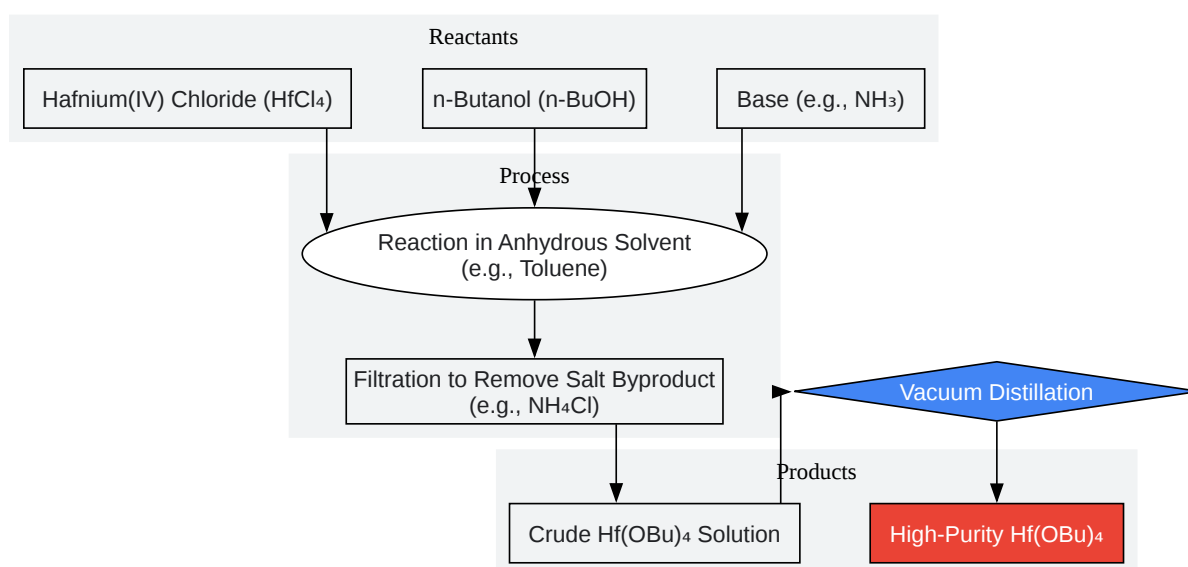
Table 1: Comparison of Commercially Available **Hafnium(IV) n-butoxide** Specifications.

Part 2: Synthesis, Purification, and Quality Assurance

Given the variability in commercial products and the stringent purity requirements for many applications, in-house synthesis and/or purification is a common practice in both academic and industrial research labs.[\[12\]](#) This approach provides ultimate control over precursor quality, ensuring reproducibility in sensitive deposition processes.

Synthesis Rationale and Common Pathways

The primary motivation for laboratory synthesis is to eliminate batch-to-batch inconsistencies and achieve purity levels that may not be commercially available or are prohibitively expensive. [12] Two prevalent synthesis routes are the alcoholysis of hafnium amides and the reaction of hafnium tetrachloride with alcohol in the presence of a base. [11][13] The latter is often chosen for its more economical starting materials. [13]



[Click to download full resolution via product page](#)

Caption: A typical synthesis workflow for **Hafnium(IV) n-butoxide**.

Experimental Protocol: Purification by Vacuum Distillation

Vacuum distillation is the most effective method for purifying volatile metal alkoxides, separating the desired product from non-volatile impurities.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Causality: This process works because **Hafnium(IV) n-butoxide** has a lower boiling point under reduced pressure than potential contaminants like salt byproducts, oligomerized species, or decomposition products. Performing the distillation under an inert atmosphere is critical because the compound is highly susceptible to hydrolysis upon contact with moisture, which would lead to the formation of non-volatile hafnium oxides and hydroxides.[\[1\]](#)[\[15\]](#)

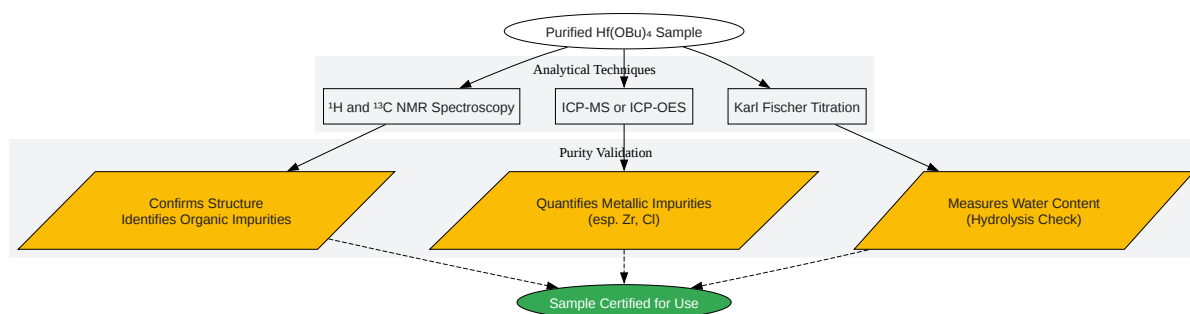
Step-by-Step Methodology:

- **System Preparation:** All glassware must be rigorously dried in an oven (e.g., at 120°C for >4 hours) and assembled while hot under a flow of dry, inert gas (Argon or Nitrogen). The procedure should be carried out using a Schlenk line or within an inert atmosphere glovebox.[\[12\]](#)
- **Apparatus Setup:** Assemble a short-path distillation apparatus. Place the crude **Hafnium(IV) n-butoxide** in the distillation flask.
- **Evacuation:** Slowly and carefully apply a vacuum to the system, ensuring all joints are well-sealed. A vacuum of approximately 50 mTorr is typically effective.[\[11\]](#)[\[12\]](#)
- **Heating:** Gently heat the distillation flask using a heating mantle. The temperature required will depend on the vacuum level.
- **Collection:** The pure, colorless liquid product will distill and collect in the receiving flask, which should be cooled (e.g., with an ice bath) to ensure efficient condensation.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Completion and Storage:** Once the distillation is complete, backfill the system with inert gas before dismantling. The purified product should be stored in a sealed container under an inert atmosphere.

Self-Validating Quality Control Workflow

Verifying the purity of the final product is a non-negotiable step. Impurities can act as catalysts or inhibitors in deposition reactions, leading to unpredictable film growth and defective

materials.[13] A multi-technique approach ensures a comprehensive assessment of both organic and inorganic purity.



[Click to download full resolution via product page](#)

Caption: A self-validating workflow for precursor quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and is highly sensitive to organic impurities or residual solvents.[11][12][13]
- Inductively Coupled Plasma (ICP) Analysis: Essential for quantifying trace metal contaminants. For electronic applications, Zr levels should ideally be below 0.5%.
- Karl Fischer Titration: The gold standard for determining water content, ensuring the precursor has not undergone hydrolysis.

Part 3: Application and Safety Considerations

Safe Handling and Storage

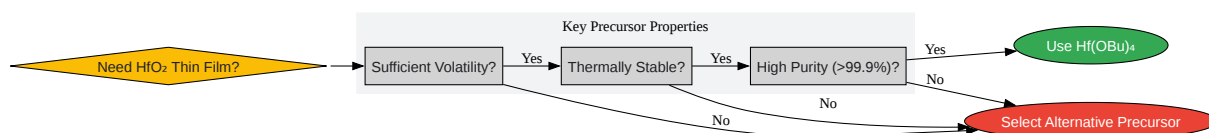
Hafnium(IV) n-butoxide is a hazardous chemical that requires careful handling. It is classified as a flammable liquid that can cause serious eye damage and skin irritation.[1][9]

Experimental Protocol: Safe Handling

- **Engineering Controls:** Always handle the material in a well-ventilated chemical fume hood or an inert atmosphere glovebox.[9][10] Emergency eyewash stations and safety showers must be immediately accessible.[10]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, and a flame-retardant lab coat.[1][9][10]
- **Preventing Ignition:** The material is flammable with a flash point of approximately 35°C (95°F). Keep away from all sources of ignition, and use non-sparking tools and properly grounded equipment to prevent static discharge.[9]
- **Inert Atmosphere Handling:** Due to its extreme moisture sensitivity, all transfers and handling should be performed under a dry, inert atmosphere (N₂ or Ar) to prevent decomposition.[12]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials like water and strong oxidizing agents.[1][9]

Considerations for Thin Film Deposition

Hafnium(IV) n-butoxide is a preferred precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of HfO₂ films due to its relatively high volatility and ability to decompose cleanly to form the oxide.[15]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ereztech.com [ereztech.com]
- 2. Global Hafnium(IV) N-Butoxide Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]
- 3. Global Element Hafnium Supply, Demand and Key Producers, 2025-2031 - GlobalInfoResearch [globalinforesearch.com]
- 4. samaterials.wordpress.com [samaterials.wordpress.com]
- 5. High Purity Hafnium Dioxide Market Insights | Steady Growth Driven by Industrial & High-Tech Applications - Blog View - YouTalent® [youtalent.com]
- 6. The Hafnium Market | SFA (Oxford) [sfa-oxford.com]
- 7. Hafnium(IV) n-Butoxid | Sigma-Aldrich [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- To cite this document: BenchChem. [commercial availability of high-purity Hafnium(IV) n-butoxide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8232425#commercial-availability-of-high-purity-hafnium-iv-n-butoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com